Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate

Description

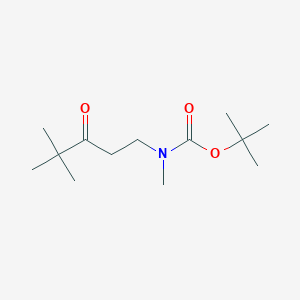

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine, an N-methyl group, and a branched pentyl chain with a ketone moiety at the 3-position and dimethyl substitution at the 4-position.

Properties

IUPAC Name |

tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)10(15)8-9-14(7)11(16)17-13(4,5)6/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZFDISYGOOPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4,4-dimethyl-3-oxopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Table 1. Structural and Spectroscopic Comparison

Table 2. Reactivity and Stability

| Factor | Target Compound | SI-7b | CAS 4261-80-7 |

|---|---|---|---|

| Steric Hindrance | High (dimethyl groups) | Moderate | Moderate (cyclopropyl) |

| Electrophilic Sites | Ketone | Oxazoline C=N | Ketone, cyclopropyl |

| Solubility | Likely low in polar solvents | Moderate (polar oxazolines) | Low to moderate |

Biological Activity

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a dimethyl ketone moiety, and a carbamate functional group. This unique structure contributes to its stability and reactivity, making it valuable in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking enzymatic activity. This inhibition can influence various biological pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For example, related compounds have shown potential as inhibitors of β-secretase and acetylcholinesterase, which are critical in the context of Alzheimer's disease (AD). These enzymes play significant roles in the metabolism of amyloid-beta peptides, which are implicated in AD pathology .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of carbamate compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been tested for their cytotoxicity across multiple human cancer cell lines, showing promising results with low LC50 values (e.g., 18.9 nM in certain glioblastoma cells) indicating potent anticancer activity .

Case Studies and Research Findings

- Inhibition of Amyloidogenesis : A study on a related compound demonstrated its ability to prevent astrocyte cell death induced by amyloid-beta (Aβ) peptides. The compound showed a significant increase in cell viability when co-administered with Aβ, suggesting protective effects against neurotoxic agents associated with Alzheimer's disease .

- Cytotoxic Effects : Another study highlighted the cytotoxic effects of carbamate derivatives on cancer cells, with one compound exhibiting an LC50 value significantly lower than others tested. This suggests that structural modifications can enhance the biological activity of these compounds .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to cell survival and apoptosis. By inhibiting key enzymes involved in these pathways, the compounds can effectively alter cellular responses to stressors such as oxidative damage or toxic peptide accumulation .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Enzyme Inhibition | Cytotoxicity (LC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially inhibits β-secretase | Not specifically reported | Covalent binding to enzyme active sites |

| Related Compound M4 | Inhibits β-secretase (IC50 = 15.4 nM) | 18.9 nM in glioblastoma cells | Prevents Aβ aggregation; protects astrocytes |

| Another Carbamate Derivative | Exhibits varied inhibition | >3 μM in glioblastoma cells | Alters apoptotic signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.